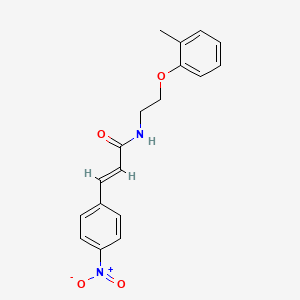

3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide

Description

3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide is an acrylamide derivative featuring a 4-nitrophenyl group attached to the α-carbon of the acrylamide backbone and a 2-o-tolyloxy-ethyl substituent on the nitrogen atom. The 2-o-tolyloxy-ethyl moiety introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability.

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(E)-N-[2-(2-methylphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C18H18N2O4/c1-14-4-2-3-5-17(14)24-13-12-19-18(21)11-8-15-6-9-16(10-7-15)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-8+ |

InChI Key |

NCTQOMCGXYLRMS-DHZHZOJOSA-N |

Isomeric SMILES |

CC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1OCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acylation via Acryloyl Chloride

Methodology :

-

Activation : 3-(4-Nitrophenyl)acrylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 h to form 3-(4-nitrophenyl)acryloyl chloride.

-

Coupling : The acyl chloride reacts with 2-(o-tolyloxy)ethylamine in dry tetrahydrofuran (THF) at 0°C, with triethylamine (TEA) as a base.

Optimization :

-

Molar Ratio : 1:1.2 (acyl chloride:amine) minimizes unreacted starting material.

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Characterization :

Cs₂CO₃-Promoted Amidation of Acrylate Esters

Methodology :

-

Ester Preparation : Ethyl 3-(4-nitrophenyl)acrylate is synthesized via esterification of the acrylic acid with ethanol/H₂SO₄.

-

Nucleophilic Substitution : The ester reacts with 2-(o-tolyloxy)ethylamine in THF using Cs₂CO₃ (3 eq.) at 45°C for 2 h.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Yield : 65–70% after flash chromatography (petroleum ether/ethyl acetate 4:1).

Mechanistic Insight :

Cs₂CO₃ deprotonates the amine, enhancing its nucleophilicity for attack on the ester carbonyl.

Alternative Pathways and Modifications

Horner-Wadsworth-Emmons Olefination

Applicability : Constructs the acrylamide double bond via phosphonate intermediates.

Microwave-Assisted Synthesis

Conditions :

-

Ethyl acrylate, 4-nitroaniline, and 2-(o-tolyloxy)ethyl bromide in DMF.

Efficiency :

Comparative Analysis of Methods

| Parameter | Acylation | Cs₂CO₃ Method | Horner-Wadsworth |

|---|---|---|---|

| Yield (%) | 68–72 | 65–70 | 60 |

| Reaction Time (h) | 3 | 2 | 6 |

| Purification | Column | Flash Column | Recrystallization |

| Cost | Moderate | Low | High |

Challenges and Troubleshooting

-

Double Bond Isomerization :

-

Amine Hydrolysis :

-

Byproduct Formation :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

Reduction: 3-(4-Amino-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Catalysis: Compounds like this can be used as ligands in catalytic reactions.

Materials Science: Potential use in the development of polymers and advanced materials.

Biology and Medicine

Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Biological Probes: Used in research to study biological pathways and interactions.

Industry

Coatings and Adhesives:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the amide group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(4-nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide with structurally related acrylamides:

*LogP values calculated using the XLogP3 algorithm.

Key Observations :

- Substituent Effects : The 2-o-tolyloxy-ethyl group in the target compound increases lipophilicity (LogP ~3.8) relative to propylamide (LogP ~3.5) but is less bulky than the naphthylthio-sulfonyl group in 16f (LogP ~5.2) .

- Thermal Stability : Higher melting points (e.g., 220°C for 16f) correlate with extended conjugation and rigid substituents like sulfonyl groups .

Key Differences :

Key Insights :

- Nitro-substituted acrylamides (e.g., 16f) demonstrate moderate anticancer and antimicrobial activity, likely due to nitro group redox cycling and DNA intercalation .

Computational and Spectroscopic Data

- DFT Studies : Nitro groups in acrylamides exhibit strong electron-withdrawing effects, lowering HOMO-LUMO gaps and enhancing reactivity .

- NMR Trends: The 4-nitrophenyl group in the target compound would show characteristic deshielded aromatic protons (δ ~8.2–8.4 ppm) and a nitro NO₂ signal at ~150 ppm in ¹³C NMR .

Biological Activity

3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide is a synthetic organic compound with the chemical formula CHNO. This compound features a distinctive structure that includes an acrylamide moiety, a nitrophenyl group, and a tolyloxyethyl substituent. The presence of the nitro group (–NO₂) on the phenyl ring is significant as it contributes to the compound's biological activity, particularly in interactions with various biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its nitrophenyl component. Compounds with similar structures have been investigated for various biological effects, including anticancer properties and enzyme inhibition.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be pivotal in cancer progression. The nitrophenyl group is known to interact with nucleophilic sites in enzymes, potentially altering their activity.

- Anticancer Potential : Research into structurally similar compounds has indicated potential anticancer activity. For instance, derivatives of nitrophenylacrylamides have shown effectiveness in inhibiting tumor growth in vitro and in vivo.

- Cellular Interactions : The unique structure allows for interactions with cellular membranes and proteins, which may influence cell signaling pathways related to proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Nitrophenyl)acrylamide | Contains only one phenyl group | Primarily studied for anticancer properties |

| 2-Methyl-N-(3-nitrophenyl)acrylamide | Methyl substitution on phenyl ring | Variation in substitution pattern affects biological activity |

| N-(4-Ethylphenyl)-3-(3-nitrophenyl)acrylamide | Ethyl substitution on one phenyl ring | Potential for increased lipophilicity |

The dual functional groups present in this compound may provide distinctive properties regarding solubility and biological interactions compared to other similar compounds.

Study 1: Anticancer Activity

A study conducted on various nitrophenylacrylamides demonstrated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines. The research indicated that modifications to the nitrophenyl group could enhance anticancer efficacy, suggesting that this compound might also possess similar properties.

Study 2: Enzyme Interaction

Research focused on enzyme inhibition revealed that certain nitrophenyl derivatives could effectively inhibit key enzymes involved in metabolic pathways associated with cancer. The specific interaction of this compound with these enzymes warrants further investigation to elucidate its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(4-nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling α,β-unsaturated acids (e.g., α-bromoacrylic acid) with amines under controlled conditions. For example, a two-step approach may include:

Activation : Reacting α-bromoacrylic acid with EDCI in DMF at 0–5°C to form an active ester intermediate.

Amidation : Adding the amine (e.g., 2-o-tolyloxy-ethylamine) under stirring, followed by purification via column chromatography using ethyl acetate/petroleum ether gradients .

- Optimization : Yield and purity depend on solvent polarity, temperature control (avoiding side reactions like polymerization), and stoichiometric ratios (1:1.2 molar ratio of acid to amine recommended). Use TLC or HPLC to monitor reaction progress .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR confirms proton environments (e.g., acrylamide double bond at δ 6.2–6.8 ppm, nitro group aromatic protons at δ 8.1–8.3 ppm). NMR identifies carbonyl (δ ~165 ppm) and nitro-substituted carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak matching theoretical mass).

- Elemental Analysis : Validates C, H, N, O composition (±0.3% deviation acceptable) .

Q. What solvent systems are suitable for recrystallization, and how does solubility vary with polarity?

- Methodological Answer : The compound’s solubility is polarity-dependent. Polar aprotic solvents (DMF, DMSO) dissolve it readily at room temperature, while non-polar solvents (hexane) induce crystallization. Mixed solvents (e.g., ethanol/water) are ideal for recrystallization, achieving >95% purity. Thermal gravimetric analysis (TGA) can assess stability during solvent removal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For example:

- The acrylamide’s α,β-unsaturated carbonyl group is electrophilic, with Fukui indices indicating susceptibility to Michael additions.

- Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in Diels-Alder reactions (LUMO energy ~ -1.5 eV) .

Q. What crystallographic data are available, and how do intermolecular interactions influence solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : Between the acrylamide NH and nitro group (distance ~2.8 Å, angle ~160°), stabilizing the lattice.

- π-π stacking : Aromatic rings (nitrophenyl and o-tolyloxy) align with centroid distances of 3.6–3.8 Å, contributing to thermal stability (melting point >180°C) .

Q. How does the nitro group modulate biological activity, and what assays quantify its pharmacokinetic properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The nitro group enhances electron-withdrawing effects, increasing electrophilicity for covalent binding (e.g., kinase inhibition). Compare analogues with -NH or -OMe substituents via enzymatic assays .

- ADME Studies :

- Solubility : Shake-flask method in PBS (pH 7.4) shows low solubility (<10 µM), necessitating prodrug strategies.

- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS quantifies parent compound depletion (t <30 min suggests CYP450 susceptibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.